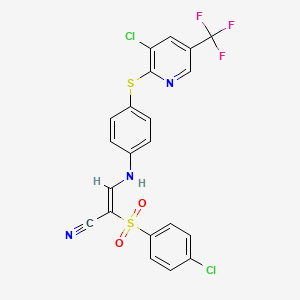

2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile

Description

Properties

IUPAC Name |

(Z)-2-(4-chlorophenyl)sulfonyl-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylanilino]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Cl2F3N3O2S2/c22-14-1-7-17(8-2-14)33(30,31)18(10-27)12-28-15-3-5-16(6-4-15)32-20-19(23)9-13(11-29-20)21(24,25)26/h1-9,11-12,28H/b18-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQZZORUHDQAIJ-PDGQHHTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)SC3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)SC3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Cl2F3N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile is a sulfonamide derivative that has garnered attention for its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 529.32 g/mol. The structure features a sulfonyl group attached to a prop-2-enenitrile backbone, with additional functional groups that enhance its biological properties.

Antibacterial Activity

Research indicates that compounds similar to this sulfonamide exhibit varying degrees of antibacterial activity. A study highlighted the antibacterial effectiveness against Salmonella typhi and Bacillus subtilis, reporting moderate to strong activity with some derivatives showing IC50 values as low as in comparison to standards like thiourea (IC50 = ) .

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| 7l | Salmonella typhi | 2.14 ± 0.003 |

| 7m | Bacillus subtilis | 0.63 ± 0.001 |

| Thiourea | Reference | 21.25 ± 0.15 |

Enzyme Inhibition

The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for therapeutic applications in managing conditions like Alzheimer's disease and urea cycle disorders.

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase | Strong |

| Urease | Highly active |

Case Studies

- Anticancer Activity : A study investigated the cytotoxic effects of various derivatives on cancer cell lines, including M-HeLa cells. Some compounds exhibited significant cytotoxicity, suggesting potential for development as anticancer agents .

- Toxicity Assessments : Toxicity studies conducted on zebrafish embryos revealed that certain derivatives displayed low toxicity levels, indicating a favorable safety profile for further development .

The biological activities are attributed to the compound's ability to interact with specific biological targets:

- BSA Binding : Binding studies with bovine serum albumin (BSA) suggest that the compound effectively interacts with proteins, which may enhance its pharmacological efficacy .

- Docking Studies : Molecular docking studies have elucidated the interactions between the compound and various amino acids, helping to predict its binding affinity and potential biological pathways .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer activity. For instance, derivatives of sulfonamide compounds have been shown to inhibit various cancer cell lines effectively. The specific compound may share these properties due to the presence of the sulfonyl group, which is known for enhancing bioactivity.

- Mechanism of Action : The sulfonamide moiety can interfere with cellular processes, potentially leading to apoptosis in cancer cells.

- Case Studies :

Drug Design and Development

The unique structure of 2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile positions it as a candidate for new drug development:

- Targeting Enzymes : The compound could serve as an inhibitor for specific enzymes involved in disease pathways, particularly in cancer and inflammatory diseases.

- Structure-Activity Relationship Studies : Variations in the substituents on the phenyl and pyridyl rings could be explored to optimize efficacy and reduce toxicity.

Material Science Applications

This compound may also find utility in material science due to its potential electronic properties:

- Organic Electronics : The presence of trifluoromethyl groups can enhance the electron-withdrawing capacity, making it suitable for applications in organic semiconductors.

- Polymer Chemistry : Incorporation into polymer matrices could lead to materials with enhanced thermal stability or unique optical properties.

Toxicological Studies

Understanding the safety profile of this compound is crucial:

- In Vivo Studies : Preliminary studies should assess the compound's toxicity in animal models to evaluate its safety for potential therapeutic use.

- Environmental Impact : As a chemical used potentially in agricultural applications, its environmental persistence and effects on non-target organisms must be evaluated.

Q & A

What are the recommended methods for determining the crystal structure of this compound to resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

- Data Collection : Use low-temperature (e.g., 100 K) measurements to minimize thermal motion artifacts .

- Refinement : Apply SHELXL for high-resolution refinement, particularly for disordered regions. Utilize restraints (e.g., DFIX for bond lengths, ISOR for thermal parameters) to stabilize refinement .

- Validation : Cross-validate results with density functional theory (DFT)-optimized geometries and Hirshfeld surface analysis to resolve ambiguities in sulfonyl or pyridylthio group orientations .

How can synthetic routes for this compound be optimized to improve yield and purity of the trifluoromethylpyridylthio intermediate?

Answer:

- Flow Chemistry : Implement continuous-flow systems for precise control of reaction parameters (e.g., pH, temperature) during pyridylthio moiety formation. Use Design of Experiments (DoE) to optimize stoichiometry and residence time .

- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to shield reactive sites during sulfonation steps, followed by selective deprotection .

- Purification : Employ gradient elution in preparative HPLC with C18 columns to isolate intermediates, monitoring purity via LC-MS .

What advanced spectroscopic techniques are recommended to resolve contradictions between NMR and mass spectrometry data?

Answer:

- 2D NMR : Perform - HSQC and HMBC to assign ambiguous proton environments (e.g., prop-2-enenitrile vs. pyridylthio coupling) .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) to confirm molecular ion clusters, ensuring isotopic patterns align with Cl/CF substituents .

- Cross-Validation : Compare experimental IR carbonyl stretches (~2200 cm for nitrile) with computational vibrational spectra from Gaussian 16 .

How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to model charge distribution, identifying electrophilic centers (e.g., sulfonyl group) prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS, focusing on transition-state energy barriers .

- Frontier Orbital Analysis : Evaluate HOMO-LUMO gaps to predict regioselectivity in cross-coupling reactions involving the chloro-phenyl moiety .

What strategies are effective for analyzing bioactivity while accounting for hydrolytic instability of the enenitrile group?

Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) with LC-MS monitoring to identify hydrolysis byproducts (e.g., carboxylic acid derivatives) .

- Bioassay Design : Use short-duration in vitro assays (e.g., 24-hour kinase inhibition) to minimize compound degradation. Include stabilized controls (e.g., lyophilized forms) .

- Metabolite Profiling : Apply UPLC-QTOF-MS to track metabolic pathways in hepatic microsomes, correlating stability with structural modifications .

How should researchers address discrepancies in crystallographic data arising from polymorphism or twinning?

Answer:

- Twinning Analysis : Use PLATON to detect twinning ratios and refine data with TWIN/BASF commands in SHELXL .

- Polymorph Screening : Perform solvent-mediated crystallization trials (e.g., ethanol/water vs. acetonitrile) and characterize forms via PXRD and DSC .

- Data Merging : For weakly diffracting crystals, apply SCALE3 and SORTAV in CrysAlisPro to improve data completeness .

What methodologies validate the electronic effects of the trifluoromethyl group on the compound’s spectroscopic properties?

Answer:

- NMR : Compare chemical shifts in deuterated solvents (e.g., CDCl vs. DMSO-d) to assess electronic withdrawal effects .

- XPS Analysis : Measure binding energies of fluorine 1s electrons to quantify electron-withdrawing potency .

- UV-Vis Spectroscopy : Correlate shifts in π→π* transitions with Hammett parameters of substituents .

How can reaction conditions be tailored to minimize byproduct formation during sulfonylation?

Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance sulfonyl chloride reactivity while suppressing dimerization .

- Solvent Optimization : Use anhydrous dichloromethane (DCM) with molecular sieves to scavenge HCl byproducts .

- Kinetic Monitoring : Employ inline FTIR to track sulfonyl intermediate consumption, halting reactions at ~85% conversion .

What statistical approaches are suitable for analyzing dose-response data in structure-activity relationship (SAR) studies?

Answer:

- Nonlinear Regression : Fit sigmoidal curves using GraphPad Prism to calculate IC values and Hill coefficients .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent electronic parameters (σ, π) with bioactivity .

- Bootstrap Resampling : Estimate confidence intervals for EC values to validate reproducibility .

How can researchers mitigate challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor reaction progression and impurity profiles .

- Workflow Optimization : Use segmented flow reactors to prevent clogging during sulfonation steps .

- Crystallization Control : Seed batches with pure polymorphs and adjust cooling rates to ensure consistent crystal morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.